molecular formula C24H29BrN2S2 B15279859 2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile

2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile

Cat. No.: B15279859
M. Wt: 489.5 g/mol
InChI Key: RGKUHGLAGQSJCF-UHFFFAOYSA-N
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Description

2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is a complex organic compound known for its unique structure and properties. It is a derivative of bithiophene, a compound that consists of two thiophene rings. The presence of bromine and hexyl groups in its structure makes it a valuable compound in various scientific research applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the bromination of 3,4’-dihexyl-[2,2’-bithiophen] followed by a condensation reaction with malononitrile. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydro derivatives.

Common Reagents and Conditions

    Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and reaction temperatures around 0°C to room temperature.

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, solvents like acetonitrile, and reaction temperatures around 0°C to 50°C.

    Reduction: Lithium aluminum hydride, solvents like ether, and reaction temperatures around 0°C to room temperature.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

Scientific Research Applications

2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has several scientific research applications:

    Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Photocatalysis: Employed in the development of photocatalytic materials for environmental remediation and solar energy conversion.

    Material Science: Utilized in the design of novel materials with specific electronic and optical properties for use in sensors and other electronic devices.

Mechanism of Action

The mechanism of action of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and hexyl groups contribute to its solubility and processability, enhancing its performance in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile stands out due to its unique combination of bromine, hexyl groups, and malononitrile moiety. This combination imparts specific electronic properties and solubility characteristics, making it highly valuable in the development of advanced materials for electronic and photocatalytic applications.

Properties

Molecular Formula

C24H29BrN2S2

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[5-(5-bromo-4-hexylthiophen-2-yl)-4-hexylthiophen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C24H29BrN2S2/c1-3-5-7-9-11-19-14-21(13-18(16-26)17-27)28-23(19)22-15-20(24(25)29-22)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

RGKUHGLAGQSJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)C2=CC(=C(S2)Br)CCCCCC

Origin of Product

United States

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